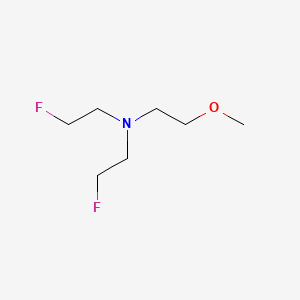

Bis(2-fluoroethyl)(2-methoxyethyl)amine

Description

Contextual Significance of Fluorinated Amines in Contemporary Chemical Research

Fluorinated amines are a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. nih.gov The introduction of fluorine atoms into an amine structure can profoundly alter its physicochemical properties. nih.gov Key effects include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and prolonging the in vivo lifetime of drug candidates.

Increased Lipophilicity: Fluorination often increases a molecule's ability to permeate biological membranes, which can improve drug absorption and distribution.

Modulation of Basicity: The high electronegativity of fluorine can reduce the basicity of the amine nitrogen. This can be crucial for optimizing a drug's interaction with its biological target and improving its oral bioavailability.

These advantageous properties have driven extensive research into the synthesis and application of a wide array of fluorinated amines. researchgate.netacs.org

Historical Development and Evolution of Related Amines in Synthetic Chemistry

The synthesis of amines has a rich history, with foundational methods like the Hofmann, Curtius, and Gabriel syntheses providing the initial toolkit for accessing this vital functional group. The industrial-scale production of amines often relies on the reaction of alcohols with ammonia. nih.gov

The development of organofluorine chemistry, which began to flourish in the mid-20th century, introduced a new dimension to amine synthesis. nih.govbeilstein-journals.org Early methods for producing fluoroaromatic compounds, such as the Schiemann reaction, paved the way for more sophisticated approaches. nih.gov In recent decades, significant advancements have been made in developing selective and efficient methods for creating complex fluorinated amines. researchgate.netacs.org These modern techniques are essential for accessing the novel molecular architectures required for advanced applications.

Fundamental Structural Considerations and Their Broad Implications for Chemical Reactivity

The chemical reactivity of an amine is intrinsically linked to its three-dimensional structure and electronic properties. For a hypothetical molecule like Bis(2-fluoroethyl)(2-methoxyethyl)amine, several structural features would be expected to influence its behavior:

Nitrogen Lone Pair Availability: The electron-withdrawing effect of the two fluoroethyl groups would likely decrease the electron density on the nitrogen atom, reducing its nucleophilicity and basicity compared to a non-fluorinated analogue.

Conformational Flexibility: The presence of ether linkages and ethyl chains would allow for a degree of conformational flexibility, which could influence its ability to bind to substrates or catalysts.

Potential for Intramolecular Interactions: The oxygen atoms of the methoxyethyl group could potentially engage in intramolecular hydrogen bonding or other non-covalent interactions, which might affect the molecule's preferred conformation and reactivity.

A comprehensive understanding of these factors would require detailed spectroscopic and computational studies, which are not currently available in the public domain for this specific compound.

Data and Research Findings

A thorough review of scientific databases and chemical supplier information confirms the existence of this compound, identified by the CAS Number 1955524-14-7. Basic molecular properties are listed by some commercial vendors.

Interactive Table of Basic Properties:

| Property | Value |

| CAS Number | 1955524-14-7 |

| Molecular Formula | C7H15F2NO |

| Molecular Weight | 167.20 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-fluoroethyl)-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F2NO/c1-11-7-6-10(4-2-8)5-3-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKJMNHZEFGKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCF)CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 2 Fluoroethyl 2 Methoxyethyl Amine

Strategic Approaches to the Core Amine Skeleton of Bis(2-fluoroethyl)(2-methoxyethyl)amine

The fundamental challenge in synthesizing this compound lies in the controlled assembly of the tertiary amine core with its specific mixed alkyl substituents. Two primary retrosynthetic approaches can be envisioned:

Stepwise Alkylation: This strategy involves the sequential introduction of the three alkyl groups onto a primary amine precursor. A key consideration is the order of addition to manage the reactivity of the intermediate amines and avoid the formation of undesired byproducts.

Convergent Synthesis: This approach involves the coupling of larger, pre-functionalized fragments. For instance, a secondary amine bearing two 2-fluoroethyl groups could be reacted with a suitable methoxyethyl electrophile, or vice versa.

A plausible and commonly employed strategy for constructing such asymmetrical tertiary amines is the stepwise alkylation of a primary amine. In the context of this compound, a logical starting point is 2-methoxyethylamine (B85606). This primary amine can be subjected to a double alkylation to introduce the two 2-fluoroethyl groups.

Alternatively, a precursor such as N-(2-methoxyethyl)diethanolamine could be synthesized first, followed by the conversion of the two hydroxyl groups into fluoro groups. This pathway leverages the well-established chemistry of alkanolamines. The synthesis of N-(2-methoxyethyl)diethanolamine can be achieved through the reaction of diethanolamine (B148213) with a 2-methoxyethyl electrophile, such as 2-methoxyethyl tosylate, in the presence of a base.

Introduction of Fluoroethyl Moieties in this compound Synthesis

The incorporation of 2-fluoroethyl groups is a critical step in the synthesis of the target molecule. This can be accomplished through several methods, primarily involving direct fluorination of a precursor or alkylation with a fluorinated electrophile.

Direct Fluorination Reactions

One of the most direct methods for introducing fluorine is the deoxofluorination of alcohols. In a potential synthetic route starting from N-(2-methoxyethyl)diethanolamine, the two hydroxyl groups can be simultaneously converted to fluoro groups. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are widely used for this transformation. sci-hub.se These reagents effectively replace hydroxyl groups with fluorine atoms, often with inversion of configuration if the carbon is chiral. sci-hub.se

The reaction proceeds by activation of the alcohol by the fluorinating agent, followed by nucleophilic attack of the fluoride (B91410) ion. The choice of reagent and reaction conditions is crucial to ensure high yields and minimize side reactions. Deoxo-Fluor® is often preferred for its enhanced thermal stability, making it safer for larger-scale reactions. sci-hub.se

Table 1: Common Deoxofluorinating Reagents

| Reagent Name | Chemical Formula | Key Features |

| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Widely used, but can be thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable alternative to DAST. sci-hub.se |

Alkylation with Fluorinated Electrophiles

An alternative and highly effective strategy for introducing the 2-fluoroethyl moieties is through the N-alkylation of a suitable amine precursor with a 2-fluoroethyl electrophile. This approach avoids the direct handling of potentially hazardous fluorinating agents. A common precursor for this method is 2-methoxyethylamine.

The direct N,N-bisalkylation of a primary amine can be challenging due to the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, or under-alkylation, resulting in a mixture of primary, secondary, and tertiary amines. masterorganicchemistry.com However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective dialkylation can be achieved.

Suitable electrophiles for this reaction include 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or iodide) or 2-fluoroethyl tosylate. 2-Fluoroethyl tosylate is a particularly effective alkylating agent due to the good leaving group ability of the tosylate anion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

Integration of Methoxyethyl Chains into this compound

As previously mentioned, one approach is to start with the readily available 2-methoxyethylamine. This molecule already contains the desired methoxyethyl chain, and the synthetic effort is then focused on the introduction of the two fluoroethyl groups. The synthesis of 2-methoxyethylamine itself can be achieved through various methods, including the direct catalytic amination of ethylene (B1197577) glycol monomethyl ether. google.com

Alternatively, if the synthesis begins with the construction of the bis(2-fluoroethyl)amine (B13511852) core, the methoxyethyl group would be introduced in a subsequent alkylation step. This would involve the reaction of N,N-bis(2-fluoroethyl)amine with a suitable 2-methoxyethyl electrophile, such as 2-methoxyethyl chloride or tosylate.

Advanced Catalytic Methods for this compound Formation

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. Transition-metal catalysis, in particular, offers powerful tools for the construction of C-N bonds and the synthesis of complex amines.

Transition Metal-Mediated Amination Reactions

Transition-metal catalyzed reactions provide convergent and efficient pathways for the synthesis of tertiary amines. One such approach is the three-component coupling reaction. These reactions can bring together an amine, an aldehyde or ketone, and an alkyl halide in a single step, mediated by a suitable catalyst. For the synthesis of this compound, a potential three-component strategy could involve the reaction of 2-methoxyethylamine, formaldehyde (B43269) (or a synthetic equivalent), and a 2-fluoroethyl halide, catalyzed by a transition metal complex. Nickel-catalyzed three-component reductive couplings have been reported for the synthesis of tertiary amines from aldehydes, silylamines, and aryl or alkyl halides. acs.org

Another powerful strategy is hydroamination, which involves the addition of an N-H bond across a C-C multiple bond. While typically used for the synthesis of secondary and tertiary amines from alkenes, variations of this methodology could potentially be adapted for the construction of the target molecule. acs.org

These catalytic methods offer the potential for more streamlined and efficient syntheses compared to traditional stepwise approaches. However, the development of a specific catalytic system for the synthesis of a molecule with the unique combination of substituents found in this compound would likely require significant research and optimization.

Organocatalysis in C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and organocatalysis has emerged as a powerful tool for these transformations, offering a metal-free alternative to traditional methods. For the synthesis of this compound, organocatalytic N-alkylation presents a viable pathway.

A plausible approach involves the reaction of 2-methoxyethylamine with a suitable 2-fluoroethylating agent. Organocatalysts, such as chiral primary amines derived from cinchona alkaloids, have been shown to effectively catalyze the asymmetric fluorination of carbonyl compounds. acs.org While the direct N-fluoroalkylation is a distinct process, related organocatalytic systems can be envisaged to activate the reactants.

For instance, an organocatalyst could facilitate the reductive amination of fluoroacetaldehyde (B75747) with 2-methoxyethylamine, followed by a second reductive amination to introduce the second 2-fluoroethyl group. Reductive amination is a highly versatile method for forming C-N bonds and is amenable to green chemistry principles. chegg.com

Table 1: Representative Organocatalytic Approaches to C-N Bond Formation

| Catalyst Type | Reactant A | Reactant B | Product Type | Potential Relevance to Target Synthesis |

| Chiral Primary Amine | Ketone/Aldehyde | Electrophilic Fluorinating Agent | α-Fluoro Carbonyl | Demonstrates organocatalytic C-F bond formation. acs.org |

| Phosphine Catalysts | Allene | Amine | Allylic Amine | Establishes C-N bonds under mild, metal-free conditions. |

| NHC Catalysts | Aldehyde | Amine | Tertiary Amine | Useful for reductive amination pathways. |

Chemo- and Regioselective Synthesis of this compound

The synthesis of an unsymmetrical tertiary amine like this compound requires precise control over the reaction to avoid the formation of undesired byproducts. Chemo- and regioselectivity are therefore paramount.

Selective Functional Group Transformations

A key challenge in the synthesis is the sequential and controlled alkylation of the starting amine. Starting with 2-methoxyethylamine, the first fluoroethylation would yield N-(2-fluoroethyl)-2-methoxyethylamine, a secondary amine. The subsequent introduction of the second 2-fluoroethyl group would then produce the target tertiary amine.

Controlling the reaction to prevent over-alkylation is crucial. wikipedia.org The reactivity of the primary and secondary amines differs, which can be exploited to achieve selectivity. Reaction conditions such as temperature, solvent, and the nature of the base can be optimized to favor mono- versus di-alkylation. For example, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org

A more direct approach is the use of different alkylating agents or catalysts at each stage. For instance, a rhodium-on-carbon (Rh/C) catalyst can be effective for N-monoalkylation of aliphatic primary amines, while a palladium-on-carbon (Pd/C) catalyst can then be used for the subsequent alkylation to the tertiary amine. rsc.org

Stereochemical Control in Fluorinated Amine Synthesis

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control in the sense of creating specific enantiomers or diastereomers is not a factor in its synthesis.

However, the introduction of fluorine atoms can significantly influence the conformational preferences of the molecule. beilstein-journals.org The stereoelectronic effects of the C-F bond, such as the gauche effect, can impact the three-dimensional shape of the amine. While not leading to stereoisomers in this specific case, understanding these conformational effects is important for predicting the molecule's physical and chemical properties.

In the broader context of fluorinated amine synthesis, stereochemical control is a significant challenge and an active area of research, particularly for the synthesis of chiral molecules containing fluorine, which are of great interest in medicinal chemistry. nih.govacs.orgresearchgate.netnih.gov Methods for the enantioselective construction of tertiary C-F stereocenters often rely on organocatalytic fluorocyclization reactions. acs.orgresearchgate.netnih.gov

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.comjocpr.com These principles are highly relevant to the synthesis of this compound.

Maximizing Atom Economy in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.comnih.govwikipedia.org Reactions with high atom economy are desirable as they generate less waste.

For the synthesis of this compound, a direct N-alkylation of 2-methoxyethylamine with two equivalents of a 2-fluoroethylating agent, such as 2-fluoroethyl tosylate, would have a moderate atom economy due to the formation of a tosylate salt as a byproduct.

A more atom-economical approach would be the direct amination of 2-fluoroethanol. This reaction, often catalyzed by a transition metal, would produce water as the only byproduct, leading to a much higher atom economy. rsc.org

Table 2: Comparison of Atom Economy for Different Synthetic Routes

| Synthetic Route | Reactants | Byproducts | Atom Economy |

| N-alkylation with 2-fluoroethyl tosylate | 2-methoxyethylamine, 2 x 2-fluoroethyl tosylate | 2 x Tosylate salt | Moderate |

| Reductive amination with fluoroacetaldehyde | 2-methoxyethylamine, 2 x fluoroacetaldehyde, H₂ | 2 x H₂O | High |

| Direct amination of 2-fluoroethanol | 2-methoxyethylamine, 2 x 2-fluoroethanol | 2 x H₂O | Very High |

Development of Environmentally Benign Solvents and Reaction Conditions

The choice of solvent is a critical aspect of green chemistry. rsc.org Traditional solvents like chlorinated hydrocarbons are often toxic and environmentally persistent. acsgcipr.org Research is focused on finding greener alternatives. For N-alkylation and reductive amination reactions, solvents such as ethyl acetate, 2-methyltetrahydrofuran, and even water are being explored. rsc.orgacsgcipr.orgmdpi.com

Solvent-free, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. nih.govjocpr.com Mechanochemical methods, where reactions are induced by grinding solid reactants together, are a promising solvent-free approach. mdpi.com

The use of milder reaction conditions, such as lower temperatures and pressures, also contributes to a greener process by reducing energy consumption. Catalytic methods are often advantageous in this regard, as they can facilitate reactions under less harsh conditions. acs.org The use of propylene (B89431) carbonate, a green solvent, has been shown to be effective for N-alkylation of N-heterocycles under neat conditions. nih.gov

General Strategies for Waste Prevention and Reduction in Chemical Synthesis

In the broader context of specialty chemical manufacturing, several key principles of green chemistry are employed to prevent and reduce waste. These strategies focus on maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste generation.

One common approach is the optimization of reaction stoichiometry to ensure that reactants are used in the most efficient manner, avoiding excess that can lead to byproducts. The use of catalytic reactions is also a cornerstone of waste prevention, as catalysts can enable reactions with higher atom economy and can often be recycled and reused.

Solvent selection is another critical factor. The use of greener solvents, or the development of solvent-free reaction conditions, can significantly reduce the environmental impact of a synthetic process. Where solvents are necessary, recycling and recovery systems are often implemented to minimize waste.

Furthermore, the design of synthetic pathways with fewer steps can lead to a significant reduction in waste, as each step in a synthesis typically generates some level of material loss and byproduct formation.

Table 1: General Waste Prevention Strategies in Chemical Manufacturing

| Strategy | Description | Potential Impact |

| Atom Economy Maximization | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | Reduces the formation of unwanted byproducts and waste. |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to minimize waste, as catalysts are used in smaller amounts and can often be recycled. | Increases reaction efficiency and reduces the amount of reagent waste. |

| Benign Solvents/Solvent-Free Conditions | Utilizing solvents with a lower environmental impact or designing processes that do not require solvents. | Reduces volatile organic compound (VOC) emissions and solvent waste. |

| Process Intensification | Using technologies such as continuous flow reactors to improve reaction efficiency, reduce reactor size, and minimize waste. | Enhances reaction control, improves yield, and reduces waste streams. |

| Byproduct Valorization | Finding applications for or converting byproducts into valuable materials. | Turns waste streams into potential revenue streams and reduces overall waste. |

General Principles for Optimization of Energy Efficiency in Manufacturing Processes

Energy efficiency is a critical aspect of sustainable chemical manufacturing, with significant economic and environmental benefits. Optimization strategies often begin with a thorough energy audit of the entire process to identify areas of high consumption.

Process optimization plays a key role in reducing energy use. This can involve adjusting reaction parameters such as temperature, pressure, and reaction time to find the most energy-efficient conditions that still provide a high yield and purity of the desired product. For instance, the use of catalysts can often lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thus saving energy.

The use of modern and energy-efficient equipment, such as advanced heat exchangers, pumps, and reactors, can also lead to substantial energy savings. Regular maintenance of equipment is crucial to ensure it operates at peak efficiency.

Table 2: General Approaches to Energy Efficiency in Chemical Production

| Approach | Description | Potential Energy Savings |

| Process Parameter Optimization | Adjusting temperature, pressure, and other reaction conditions to minimize energy input without compromising product yield or quality. | 10-30% |

| Heat Integration | Utilizing heat generated from exothermic reactions to power endothermic processes or other heating needs within the plant. | 20-50% |

| Catalyst Optimization | Developing and using more efficient catalysts that allow reactions to occur at lower temperatures and pressures. | 15-40% |

| Energy-Efficient Equipment | Investing in and maintaining modern equipment with higher energy efficiency ratings, such as variable frequency drives for motors. | 5-20% |

| Process Intensification | Employing technologies like microreactors or continuous flow processes that can offer better heat and mass transfer, leading to lower energy use. | 25-60% |

It is important to reiterate that the information provided above is of a general nature. Without specific data on the synthesis of this compound, it is not possible to detail the specific waste prevention and energy efficiency strategies that would be most applicable to its production.

Reactivity and Reaction Mechanisms of Bis 2 Fluoroethyl 2 Methoxyethyl Amine

Nucleophilic Reactivity of the Tertiary Amine Functionality

The core reactivity of Bis(2-fluoroethyl)(2-methoxyethyl)amine stems from the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. libretexts.org As with other tertiary amines, it is expected to react with a variety of electrophilic species. msu.edu

Tertiary amines readily undergo N-alkylation with alkyl halides through a nucleophilic aliphatic substitution mechanism. msu.eduwikipedia.org The reaction of this compound with an alkyl halide (R-X) would proceed via a direct SN2 reaction, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt. libretexts.org

General Alkylation Reaction: (FCH₂CH₂)₂(CH₃OCH₂CH₂)N: + R-X → [(FCH₂CH₂)₂(CH₃OCH₂CH₂)N-R]⁺X⁻

Similarly, acylation with acyl chlorides or acid anhydrides is a characteristic reaction of nucleophilic amines. libretexts.orglibretexts.org This reaction would yield an unstable acylammonium intermediate, which, in the absence of a proton to eliminate, would be highly reactive. Typically, tertiary amines are used as catalysts in acylation reactions of alcohols and primary/secondary amines, rather than being acylated themselves. However, direct conversion of tertiary amines with acyl chlorides into tertiary amides can be achieved under specific conditions, such as photoredox catalysis, which facilitates C-N bond cleavage. rsc.org

General Acylation Reaction (Catalytic Context): The amine would react with an acyl chloride (RCOCl) to form a highly reactive acylammonium salt, which then acts as an efficient acylating agent towards a nucleophile (e.g., an alcohol).

Tertiary amines can participate in condensation reactions, often acting as basic catalysts. For instance, they can promote Knoevenagel or Claisen-Schmidt condensations by deprotonating active methylene (B1212753) compounds or facilitating the formation of enolates.

Intramolecular cyclization reactions are also a possibility, particularly given the structure of the substituents. While direct cyclization without activation is unlikely, modification of one of the side chains could lead to ring formation. For example, if the terminal fluorine or methoxy (B1213986) group were replaced by a good leaving group, intramolecular nucleophilic attack by the nitrogen could lead to the formation of a cyclic ammonium salt. wikipedia.org Furthermore, reactions involving the fluoroalkyl group itself can lead to cyclization, as seen in the synthesis of bridged tetrahydrofluorenones where a fluoroalkyl group acts as a latent group for internal alkylation. nih.gov

Role of Fluoroethyl and Methoxyethyl Substituents on Reaction Profiles

The reactivity of the central nitrogen atom is significantly modulated by the electronic and steric properties of the two 2-fluoroethyl groups and the single 2-methoxyethyl group.

Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms on the ethyl chains pull electron density away from the nitrogen atom. This effect reduces the electron density of the nitrogen's lone pair, making it less available for donation to a proton or an electrophile. youtube.com

Consequently, this compound is expected to be a weaker base compared to a non-fluorinated analogue like triethylamine. This decreased basicity also translates to reduced nucleophilicity, potentially slowing down the rates of reactions like alkylation and acylation compared to more electron-rich tertiary amines. ontosight.ainih.gov

Table 1: Predicted Relative Basicity of Selected Tertiary Amines

| Compound Name | Substituent Effects | Predicted Relative Basicity |

|---|---|---|

| Triethylamine | Three electron-donating ethyl groups (+I) | High |

| This compound | Two electron-withdrawing fluoroethyl groups (-I), One weakly electron-donating/coordinating methoxyethyl group | Low |

This table is illustrative and based on theoretical electronic effects.

Steric effects arise from the spatial arrangement of atoms and can hinder the approach of reactants to the reactive center. wikipedia.org In this compound, the three ethyl-based chains (two fluoroethyl, one methoxyethyl) create more steric bulk around the nitrogen atom than, for example, the methyl groups in trimethylamine. panze-chemical.comyoutube.com

This steric hindrance can:

Reduce Reaction Rates: The bulky substituents can physically block electrophiles from accessing the nitrogen's lone pair, slowing down reactions like quaternization. panze-chemical.com

Influence Selectivity: In cases where multiple reaction pathways are possible, steric hindrance can favor the pathway that involves less crowded transition states.

The flexibility of the ethyl chains allows for various conformations, but they are significantly larger than simple methyl or ethyl groups, contributing to a moderately hindered environment around the nitrogen.

The presence of heteroatoms (fluorine and oxygen) on the β-carbon of the ethyl chains opens the possibility for intramolecular interactions and neighboring group participation.

A well-known phenomenon in β-haloamines is anchimeric assistance, where the nitrogen's lone pair participates in the displacement of the halide, forming a transient, high-energy three-membered aziridinium (B1262131) ion. While the C-F bond is strong, under certain conditions (e.g., in superacidic media or upon activation), a similar participation could be envisioned. If an aziridinium intermediate were to form from one of the fluoroethyl arms, subsequent attack by a nucleophile could lead to a rearranged product.

The ether oxygen in the methoxyethyl group can also influence reactivity. It can act as a Lewis base, coordinating to metal cations or hydrogen bond donors. This coordination could affect the conformation of the molecule and, consequently, the accessibility of the nitrogen's lone pair.

Mechanistic Investigations of Transformations Involving this compound

Kinetic Studies of this compound Reactions

There is no available information on the kinetic studies of reactions involving this compound. Kinetic studies would typically involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law, activation energy, and other kinetic parameters. This data is crucial for understanding the reaction mechanism and optimizing reaction conditions.

Stereochemical Outcomes and Diastereoselectivity

Information regarding the stereochemical outcomes and diastereoselectivity of reactions with this compound is not available in the current scientific literature. Such studies would be pertinent if the amine were to react with chiral molecules or catalysts, leading to the formation of stereoisomeric products. Analysis of these outcomes provides critical insight into the three-dimensional aspects of the reaction mechanism.

Computational Chemistry Studies of Bis 2 Fluoroethyl 2 Methoxyethyl Amine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. A typical DFT study of Bis(2-fluoroethyl)(2-methoxyethyl)amine would involve the following analyses.

Geometric Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, this process would identify key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters This table is for illustrative purposes only, as no published data exists.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | Value | ||

| C-C | Value | ||

| C-F | Value | ||

| C-O | Value | ||

| C-N-C | Value | ||

| F-C-C | Value | ||

| C-O-C | Value | ||

| C-C-N-C | Value | ||

| C-C-O-C | Value |

Following optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational spectra (Infrared and Raman). These calculated frequencies can be compared with experimental data if available.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Charge Distribution

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

A charge distribution analysis, often visualized with a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich and electron-deficient regions of the molecule, highlighting areas susceptible to electrophilic or nucleophilic attack.

Calculation of Spectroscopic Parameters

DFT methods can predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental spectra to aid in structural elucidation.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Due to the presence of several single bonds, this compound is expected to be conformationally flexible. Molecular Dynamics (MD) simulations would be employed to explore the different spatial arrangements (conformers) the molecule can adopt over time at a given temperature. This provides insight into the molecule's dynamic behavior, flexibility, and the relative populations of different conformers in a solution or other environments.

Theoretical Exploration of Reaction Mechanisms and Transition State Structures

Computational chemistry can be used to model potential chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, a reaction's energy profile can be constructed. This analysis helps to determine the feasibility of a proposed reaction pathway, identify the rate-determining step, and understand the detailed electronic and structural changes that occur during the reaction.

Applications of Bis 2 Fluoroethyl 2 Methoxyethyl Amine in Broader Chemical Sciences

Function as a Versatile Chemical Building Block for Complex Architectures

Precursor in the Synthesis of Fluorinated Heterocyclic Compounds

No information available.

Enabling Component in the Construction of Macrocycles and Supramolecular Assemblies

No information available.

Role in Medicinal Chemistry Research and Molecular Design

Synthesis of Bioisosteres to Modulate Biological Activity and Physicochemical Properties

No information available.

Design and Development of Novel Ligands and Reagents with Tunable Chemical Properties

No information available.

Future Directions and Emerging Research Opportunities for Bis 2 Fluoroethyl 2 Methoxyethyl Amine

Innovation in Sustainable and Highly Efficient Synthetic Methodologies

The development of green and efficient synthetic routes is a cornerstone of modern chemistry. Future research on Bis(2-fluoroethyl)(2-methoxyethyl)amine should prioritize the development of sustainable synthetic methods that offer high yields, minimize waste, and utilize environmentally benign reagents and conditions.

One promising approach involves the late-stage fluorination of a precursor molecule, such as Bis(2-hydroxyethyl)(2-methoxyethyl)amine. Traditional fluorinating agents can be hazardous, so the exploration of safer, more selective reagents is crucial. For instance, the use of deoxyfluorination reagents like Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) could be investigated. organic-chemistry.org While the starting material is different, the principle of converting hydroxyl groups to fluorides is a well-established and powerful synthetic tool.

Another avenue for sustainable synthesis is the exploration of catalytic methods. For example, the development of a catalytic system for the direct fluoroalkylation of a secondary amine precursor, (2-fluoroethyl)(2-methoxyethyl)amine, would be a significant advancement. This could potentially involve transition-metal catalysis or organocatalysis, aiming for high atom economy and the avoidance of stoichiometric reagents. Research into novel strategies for synthesizing fluorinated amines, such as those using benign C1 sources like CO2 or CS2, could also provide inspiration for new synthetic pathways. acs.orgnih.gov

| Synthetic Approach | Potential Reagents/Catalysts | Key Advantages | Research Focus |

| Late-stage Deoxyfluorination | Deoxo-Fluor®, PyFluor | Milder reaction conditions, improved safety profile | Optimization of reaction conditions for high yield and selectivity |

| Catalytic Fluoroalkylation | Transition-metal catalysts (e.g., Pd, Cu), Organocatalysts | High atom economy, reduced waste | Catalyst design and screening, understanding reaction mechanisms |

| C-N Bond Formation | Reductive amination of a fluoro-aldehyde with a methoxy-amine | Use of readily available starting materials | Development of efficient and selective reducing agents |

Discovery of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique combination of fluoroalkyl and alkoxy groups in this compound suggests a rich and underexplored reactivity profile. The electron-withdrawing nature of the fluorine atoms can significantly influence the basicity and nucleophilicity of the nitrogen atom, potentially leading to novel chemical transformations.

Future research should focus on systematically investigating the reactivity of this amine in a variety of organic reactions. For example, its performance as a ligand in transition-metal catalysis is a compelling area of inquiry. The fluorine atoms could modulate the electronic properties of the metal center, leading to catalysts with unique activity and selectivity. Complexes of transition metals with amine-based ligands have been shown to be effective in various catalytic processes. nih.govnih.gov

Furthermore, the potential for intramolecular reactions involving the fluoroethyl and methoxyethyl side chains should be explored. Under specific conditions, cyclization reactions could lead to the formation of novel heterocyclic compounds. The study of the reactivity of related compounds, such as bis(2-chloroethyl)ether with different amines, can provide insights into potential reaction pathways. rsc.org

| Reaction Type | Potential Outcome | Key Influencing Factors | Illustrative Research Goal |

| N-alkylation/arylation | Synthesis of quaternary ammonium (B1175870) salts | Nature of the electrophile, solvent, temperature | Development of novel ionic liquids or phase-transfer catalysts |

| Metal Coordination | Formation of novel transition-metal complexes | Choice of metal precursor, solvent system | Exploration of catalytic activity in cross-coupling reactions |

| Intramolecular Cyclization | Synthesis of novel fluorinated heterocycles | Presence of a catalyst or activating agent | Discovery of new molecular scaffolds for medicinal chemistry |

| Oxidation/Reduction | Formation of N-oxides or other functionalized derivatives | Oxidizing or reducing agent employed | Understanding the electronic effects of the fluoroethyl groups |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. These computational tools can accelerate the discovery and optimization of molecules with desired properties. For this compound and its derivatives, AI and ML can be employed in several key areas.

One application is the in silico prediction of physicochemical and biological properties. Machine learning models can be trained on existing data for fluorinated amines to predict properties such as solubility, lipophilicity, and metabolic stability for novel derivatives of this compound. This can help prioritize the synthesis of compounds with the most promising profiles for specific applications.

Furthermore, generative AI models can be used to design novel analogs of this compound with optimized properties. By defining a desired property profile, these models can propose new chemical structures that are likely to meet those criteria. This approach can significantly reduce the time and resources required for the discovery of new functional molecules.

| AI/ML Application | Methodology | Potential Impact | Future Research Direction |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | Prioritization of synthetic targets, reduced experimental screening | Development of more accurate and generalizable predictive models for fluorinated compounds |

| Generative Molecular Design | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | Rapid exploration of chemical space for novel analogs | Integration of synthetic accessibility scores into generative models |

| Reaction Outcome Prediction | Machine learning models trained on reaction databases | Optimization of synthetic routes, prediction of side products | Development of models that can predict optimal reaction conditions |

Expansion into Interdisciplinary Fields of Chemical Science

The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields. The presence of fluorine can enhance metabolic stability and binding affinity, properties that are highly desirable in medicinal chemistry and chemical biology. mdpi.com

In materials science, fluorinated compounds are known for their unique properties, including hydrophobicity and thermal stability. Derivatives of this compound could be investigated as components of functional polymers, ionic liquids, or surfactants. For instance, the incorporation of this amine into a polymer backbone could lead to materials with novel surface properties or enhanced stability.

In the field of agrochemicals, the introduction of fluorine atoms into a molecule can often lead to increased biological activity. Investigating the potential of derivatives of this compound as herbicides, pesticides, or fungicides could be a fruitful area of research.

Finally, the use of fluorinated molecules in positron emission tomography (PET) imaging is a rapidly growing area. mdpi.com The synthesis of a 18F-labeled version of this compound could open up possibilities for its use as a PET imaging agent, provided a suitable biological target can be identified.

| Interdisciplinary Field | Potential Application | Key Properties to Investigate | Illustrative Research Project |

| Medicinal Chemistry | Scaffolds for drug discovery | Biological activity, toxicity, pharmacokinetic properties | Synthesis and screening of a library of derivatives against a panel of disease targets |

| Materials Science | Functional polymers, ionic liquids | Thermal stability, hydrophobicity, conductivity | Development of novel fluorinated electrolytes for battery applications |

| Agrochemicals | Herbicides, pesticides, fungicides | Biological efficacy, environmental persistence | Evaluation of the herbicidal activity of derivatives on various plant species |

| Chemical Biology | Molecular probes, labeling agents | Biocompatibility, target specificity | Development of fluorescently labeled derivatives for cellular imaging |

Q & A

Q. Table 1. Key Physicochemical Properties (Inferred from Analogues)

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | ~170–175°C (extrapolated) | |

| LogP (Octanol-Water) | 1.2–1.5 (estimated via ChemAxon) | |

| Thermal Decomposition Onset | 170–200°C (TGA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.